molecular formula C15H10ClNO2 B11850690 2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione CAS No. 106110-71-8

2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B11850690
CAS No.: 106110-71-8
M. Wt: 271.70 g/mol
InChI Key: WTUAWDHYAPLDBV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione is a chemical compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the reaction of 2-chlorobenzoyl chloride with isoquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylisoquinoline-1,3(2H,4H)-dione: Similar structure but lacks the chlorine atom.

    2-(2-Bromophenyl)isoquinoline-1,3(2H,4H)-dione: Similar structure with a bromine atom instead of chlorine.

    2-(2-Methylphenyl)isoquinoline-1,3(2H,4H)-dione: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

106110-71-8

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H10ClNO2/c16-12-7-3-4-8-13(12)17-14(18)9-10-5-1-2-6-11(10)15(17)19/h1-8H,9H2

InChI Key

WTUAWDHYAPLDBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl

Origin of Product

United States

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